![molecular formula C15H13ClN2O3 B4892830 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)
4-chloro-3-[(2-methoxybenzoyl)amino]benzamide
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Overview
Description
4-chloro-3-[(2-methoxybenzoyl)amino]benzamide, also known as CB30865, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and is known for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has also been shown to activate certain signaling pathways that play a role in regulating cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide in lab experiments is its potential therapeutic applications. 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide. One area of interest is the development of 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide-based drugs for the treatment of cancer and other inflammatory conditions. Another area of interest is the investigation of the mechanism of action of 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects and toxicity of 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide in humans.
Conclusion:
In conclusion, 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been used in various scientific studies to investigate its effects on cancer cells, inflammation, and other disease-related conditions. While there are limitations to using 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide in lab experiments, it remains a promising candidate for drug development and further research.
Synthesis Methods
The synthesis of 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide involves a series of chemical reactions. The starting material, 4-chloro-3-nitrobenzoic acid, is first converted to 4-chloro-3-aminobenzoic acid through reduction with tin and hydrochloric acid. The resulting compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final product, 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide.
Scientific Research Applications
4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 4-chloro-3-[(2-methoxybenzoyl)amino]benzamide has been used in various scientific studies to investigate its effects on cancer cells, inflammation, and other disease-related conditions.
properties
IUPAC Name |
4-chloro-3-[(2-methoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-5-3-2-4-10(13)15(20)18-12-8-9(14(17)19)6-7-11(12)16/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRFRBHERHYEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2-chlorophenyl)-2-methoxybenzamide |
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